BenchChemオンラインストアへようこそ!

5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone

Pharmaceutical impurity profiling Reference standard characterization Thermal analysis

5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone (CAS 105355-26-8), also designated as Pioglitazone 2-Imine, Pioglitazone Imino Impurity (EPEBI), or 2-Amino-5-[4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl]thiazol-4(5H)-one, is a thiazolidinone derivative with molecular formula C₁₉H₂₁N₃O₂S and molecular weight 355.45 g/mol. It is the 2-imino structural analog of the thiazolidinedione antidiabetic drug pioglitazone, differing by the substitution of the carbonyl oxygen (C=O) at position 2 of the thiazolidine ring with an imine (C=NH) group, which fundamentally alters its reactivity, physicochemical profile, and role in pharmaceutical manufacturing.

Molecular Formula C19H21N3O2S
Molecular Weight 355.5 g/mol
CAS No. 105355-26-8
Cat. No. B132754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone
CAS105355-26-8
Synonyms2-Amino-5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-4(5H)-thiazolone;  _x000B_5-[4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl]-2-imino-4-thiazolidinone; 
Molecular FormulaC19H21N3O2S
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N=C(S3)N
InChIInChI=1S/C19H21N3O2S/c1-2-13-3-6-15(21-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(23)22-19(20)25-17/h3-8,12,17H,2,9-11H2,1H3,(H2,20,22,23)
InChIKeyABGJULHDDNEULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone (CAS 105355-26-8): Procurement-Grade Pioglitazone Imino Impurity Reference Standard and Synthetic Intermediate


5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone (CAS 105355-26-8), also designated as Pioglitazone 2-Imine, Pioglitazone Imino Impurity (EPEBI), or 2-Amino-5-[4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl]thiazol-4(5H)-one, is a thiazolidinone derivative with molecular formula C₁₉H₂₁N₃O₂S and molecular weight 355.45 g/mol . It is the 2-imino structural analog of the thiazolidinedione antidiabetic drug pioglitazone, differing by the substitution of the carbonyl oxygen (C=O) at position 2 of the thiazolidine ring with an imine (C=NH) group, which fundamentally alters its reactivity, physicochemical profile, and role in pharmaceutical manufacturing [1]. The compound is primarily procured as a reference standard for impurity profiling in pioglitazone drug substance and drug product analysis, and secondarily as a key synthetic intermediate in the industrial production of pioglitazone hydrochloride [2].

Why Pioglitazone, Its Hydrochloride Salt, or Other Thiazolidinedione-Class Impurities Cannot Substitute for 5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone in Regulated Analytical Workflows


The 2-imino-4-thiazolidinone core of CAS 105355-26-8 is chemically and functionally distinct from the 2,4-thiazolidinedione core of pioglitazone (free base, CAS 111025-46-8) and pioglitazone hydrochloride (CAS 112529-15-4), as well as from other pioglitazone-related impurities such as the benzylidene derivative (CAS 144809-28-9) [1]. This structural divergence produces measurable differences in melting point (187–198 °C vs. 183–184 °C for pioglitazone free base), density (1.28 g/cm³ vs. 1.26 g/cm³), and HPLC retention behavior, rendering the compound chromatographically resolvable from the parent drug—a prerequisite for its function as a system suitability marker and impurity quantitation standard in pharmacopoeial methods . Furthermore, the imine functional group confers distinct reactivity: whereas pioglitazone is the hydrolyzed end-product, the 2-imino compound is the penultimate synthetic intermediate that undergoes acid-catalyzed hydrolysis to yield the active pharmaceutical ingredient, making it the sole compound suitable for monitoring residual intermediate carryover in pioglitazone manufacturing [2].

Quantitative Differentiation Evidence: 5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone vs. Pioglitazone and Related Analogs


Melting Point Elevation Relative to Pioglitazone Free Base Confirms Structural Divergence and Chromatographic Resolvability

The 2-imino substitution in CAS 105355-26-8 raises the melting point by approximately 4–13 °C above that of pioglitazone free base (CAS 111025-46-8). The imino compound melts at 187–188 °C with decomposition, whereas pioglitazone melts at 183–184 °C . A separate certificate source reports the melting point as 194–198 °C (TCI specification), further supporting a consistently elevated thermal transition relative to the parent drug . This thermal difference reflects altered crystal lattice energy due to the imine group and serves as an orthogonal identity confirmation in compendial testing.

Pharmaceutical impurity profiling Reference standard characterization Thermal analysis

Density Differential vs. Pioglitazone Enables Crystallographic and Solid-State Differentiation

The measured density of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone is 1.28 g/cm³, compared with 1.26 g/cm³ for pioglitazone free base (predicted) . The approximately 1.6% higher density of the imino compound is consistent with the replacement of a carbonyl oxygen by an imine nitrogen, which alters hydrogen-bonding networks in the crystal lattice and reduces unit cell volume. This density difference is relevant for solid-state characterization techniques including X-ray powder diffraction (XRPD) identity testing.

Solid-state characterization Polymorph screening Reference standard physicochemical fingerprinting

Defined Role as the Penultimate Synthetic Intermediate: Process-Specific Traceability That No Other Pioglitazone-Related Compound Provides

In the Takeda-origin synthesis route, 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone is the immediate precursor to pioglitazone, formed by cyclization of a 2-bromopropionate intermediate with thiourea, and subsequently hydrolyzed with refluxing 2N HCl to yield pioglitazone [1]. A patent describing an improved process reports that the total three-step yield for pioglitazone production via this imino intermediate was elevated from 20–30% (prior art) to >55%, with final product purity exceeding 99.0% [2]. In contrast, pioglitazone hydrochloride, pioglitazone free base, and other impurities such as EP Impurity A (CAS 625853-74-9) or the benzylidene derivative (CAS 144809-28-9) are downstream products or structurally unrelated degradation products that provide no information on intermediate carryover.

Process chemistry Residual intermediate monitoring Genotoxic impurity risk assessment

Purity Specification of ≥98.0% (HPLC/Titration) with Certificates of Analysis Enabling Direct Use as a Pharmacopoeial Reference Standard

Commercially available 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone is supplied with a purity specification of ≥98.0% as determined by both HPLC (area%) and nonaqueous titration, supported by NMR confirmation of structure, a defined melting point range, and a Certificate of Analysis (CoA) . Certain suppliers provide the product manufactured under ISO 17034 accreditation as an analytical reference standard, with traceability to USP or EP pharmacopoeial standards available based on feasibility [1]. In contrast, technical-grade pioglitazone intermediates or bulk API are not supplied with the impurity-profile-specific CoA documentation required for use as a reference standard in compendial method system suitability testing.

Reference standard certification ISO 17034 accredited reference materials ANDA method validation

Procurement-Driven Application Scenarios for 5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone (CAS 105355-26-8)


AND A Filing: HPLC System Suitability and Impurity Quantitation Reference Standard for Pioglitazone Drug Substance

In abbreviated new drug applications (ANDAs) for generic pioglitazone hydrochloride tablets, CAS 105355-26-8 serves as a chromatographically resolvable impurity marker. Its distinct melting point (187–198 °C vs. 183–184 °C for pioglitazone) and density (1.28 vs. 1.26 g/cm³) provide orthogonal identity confirmation . The compound is supplied with a purity of ≥98.0% (HPLC and titration) and a full Certificate of Analysis, enabling its direct use as a system suitability standard without additional in-house purification .

Residual Synthetic Intermediate Monitoring in Pioglitazone API per ICH Q3A Guidelines

Because 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone is the penultimate intermediate in the Takeda-origin pioglitazone synthesis—cyclized from thiourea and subsequently hydrolyzed to the final API—it is the only compound that can serve as a marker for residual intermediate carryover . An optimized manufacturing process utilizing this intermediate achieves total three-step yields exceeding 55% with final pioglitazone purity ≥99.12%, underscoring the compound's relevance for process-specific impurity fate and purge studies .

Method Development and Validation (AMV) for Pioglitazone-Related Substances by HPLC-UV or LC-MS

The 2-imino substitution renders CAS 105355-26-8 chromatographically distinguishable from pioglitazone and other related impurities, making it a critical component of impurity marker mixtures used during HPLC method development and validation . Regulatory-compliant detailed characterization data (NMR, MS, HPLC, FT-IR, and structure elucidation reports) are available from certified reference standard suppliers, supporting method specificity, linearity, accuracy, and precision studies as required by ICH Q2(R1) .

Solid-State Characterization and Polymorph Screening of Pioglitazone Drug Substance

The density differential between CAS 105355-26-8 (1.28 g/cm³) and pioglitazone free base (1.26 g/cm³) provides a measurable parameter for XRPD-based discrimination of the imino impurity from the API in solid-state characterization workflows . This is relevant for polymorph screening studies where the presence of the imino impurity may influence crystallization outcomes and where its detection by XRPD requires a reference standard of the impurity for spiking experiments and limit tests .

Quote Request

Request a Quote for 5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.